6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide
CAS No.: 2034634-50-7
Cat. No.: VC5212221
Molecular Formula: C18H15N5O2S
Molecular Weight: 365.41
* For research use only. Not for human or veterinary use.
![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide - 2034634-50-7](/images/structure/VC5212221.png)
Specification
CAS No. | 2034634-50-7 |
---|---|
Molecular Formula | C18H15N5O2S |
Molecular Weight | 365.41 |
IUPAC Name | 6-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C18H15N5O2S/c1-2-25-16-9-14(19-11-20-16)17(24)21-13-5-3-12(4-6-13)15-10-23-7-8-26-18(23)22-15/h3-11H,2H2,1H3,(H,21,24) |
Standard InChI Key | BFKSDNHMIAOGNB-UHFFFAOYSA-N |
SMILES | CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Introduction
Molecular Architecture and Structural Features
6-Ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide comprises three distinct moieties:
-
A pyrimidine ring substituted with an ethoxy group at position 6 and a carboxamide at position 4.
-
A phenyl linker bridging the pyrimidine and imidazo[2,1-b]thiazole systems.
-
An imidazo[2,1-b]thiazole heterocycle, a fused bicyclic structure known for its electron-rich properties and bioactivity .
The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets . The imidazo[2,1-b]thiazole core, prevalent in kinase inhibitors, suggests possible interactions with ATP-binding domains .
Synthetic Methodologies
Imidazo[2,1-b]Thiazole Synthesis
The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation of 2-aminothiazoles with α-haloketones or aldehydes. Recent protocols employ urea hydrogen peroxide (UHP) as a sustainable oxidant for selenylation reactions, achieving yields of 79–94% for analogous structures . For example, selenylated imidazo[2,1-b]thiazoles (3m–t) were synthesized using UHP-mediated C–H functionalization, with electron-donating substituents (e.g., -OMe, -Me) favoring higher yields .
Pyrimidine Carboxamide Assembly
Pyrimidine-4-carboxamides are often synthesized through nucleophilic substitution or palladium-catalyzed cross-coupling. In related studies, sulfonyl piperazine conjugates of imidazo[2,1-b]thiazoles were prepared via sulfonylation of piperazine intermediates, followed by coupling with heterocyclic amines . For the target compound, a plausible route involves:
-
Ethoxylation of 4-chloropyrimidine-6-ol.
-
Carboxamide formation via activation with carbodiimide reagents.
-
Suzuki–Miyaura coupling to attach the imidazo[2,1-b]thiazole-phenyl moiety .
Biological Activity and Mechanism
Antiviral and Antiangiogenic Effects
Benzothiazole-imine derivatives (e.g., 4f) inhibited MERS-CoV pseudovirus with IC₅₀ = 0.09 μM, highlighting the role of heterocyclic systems in viral entry suppression . Similarly, pyrimido[4,5-b]indoles blocked VEGF-induced angiogenesis at 10 μM, suggesting potential antiangiogenic applications for the target compound .
Physicochemical and Spectral Characterization
Although spectral data for 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is unavailable, analogous compounds provide benchmarks:
The target compound’s ¹H NMR would likely show aromatic protons near δ 7.0–8.5, with ethoxy (-OCH₂CH₃) signals at δ 1.3–1.5 (t) and δ 3.9–4.1 (q) .
Structure-Activity Relationship (SAR) Insights
Key SAR trends from analogous compounds include:
-
Electron-donating groups (e.g., -OMe) on the phenyl ring enhance kinase inhibition by 20–40% compared to electron-withdrawing groups (-F, -CN) .
-
Selenylation at position 5 of imidazo[2,1-b]thiazole improves anticancer activity, as seen in compounds 3r–t (IC₅₀ = 0.5–2.0 μM) .
-
Carboxamide linkers increase solubility and target affinity, with pyrimidine-4-carboxamides showing 3-fold higher potency than ester analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume